An In-Depth Technical Guide to 1,3-Oxazol-2-amine: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 1,3-Oxazol-2-amine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazol-2-amine, a pivotal heterocyclic organic compound, serves as a critical structural motif in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical properties, structural features, synthesis, and reactivity. Particular emphasis is placed on its emerging role as a privileged scaffold in the development of novel therapeutics, including antitubercular agents and kinase inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its chemical structure, synthetic workflows, and relevant biological pathways to serve as a vital resource for researchers in the field.
Chemical Structure and Properties
1,3-Oxazol-2-amine, also known as 2-aminooxazole, is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with an amino group substituted at the 2-position.[1] The oxazole ring imparts aromatic character and stability to the molecule, while the primary amine group provides a key site for chemical modification and biological interactions.[1]
Physicochemical Properties
The physicochemical properties of 1,3-Oxazol-2-amine are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₂O | [1] |
| Molecular Weight | 84.08 g/mol | [1] |
| Melting Point | 90-95 °C | [1] |
| Boiling Point | 186.7 ± 23.0 °C (Predicted) | [1] |
| pKa | 5.45 ± 0.10 (Predicted) | [2] |
| logP | -0.3 (Predicted for a derivative) | [3] |
| Appearance | White to off-white solid | [1][4] |
| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate | [2] |
Spectroscopic Data
The structural elucidation of 1,3-Oxazol-2-amine and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key expected spectral features.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the two protons on the oxazole ring and the protons of the amino group. The chemical shifts are influenced by the electronic environment of the ring. |
| ¹³C NMR | Resonances for the three carbon atoms of the oxazole ring, with the carbon at the 2-position (C2) being significantly deshielded due to its attachment to two heteroatoms. |
| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending (1650-1580 cm⁻¹), and C=N and C-O stretching vibrations from the oxazole ring.[5][6] |
| Mass Spectrometry | The mass spectrum is influenced by the amino group, with a primary fragmentation process often involving the loss of the •CNH₂ moiety.[7] |
Synthesis and Reactivity
The synthesis of the 1,3-oxazol-2-amine core is a cornerstone for the development of its derivatives. Several synthetic strategies have been developed, with the Hantzsch-type synthesis being a common approach.
General Synthesis Workflow
A prevalent method for synthesizing 2-aminooxazole derivatives involves the condensation of an α-haloketone or α-haloaldehyde with urea or a urea-like reagent. The following diagram illustrates a general workflow for this synthesis.
Experimental Protocol: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-oxazol-2-amine
This protocol provides a representative example of the synthesis of a substituted 1,3-oxazol-2-amine derivative.[8]
Materials:
-
2-Bromoacetylbenzofuran (0.05 mole)
-
Urea (0.05 mole)
-
Ethanol (250 ml)
-
5% aqueous sodium acetate solution
-
Cold water
Procedure:
-
A solution of 2-bromoacetylbenzofuran (0.05 mole) and urea (0.05 mole) in 250 ml of ethanol is refluxed for 2 hours.[8]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into cold water.[8]
-
The mixture is neutralized with a 5% aqueous sodium acetate solution, which will cause the product to precipitate.[8]
-
The resulting solid is collected by filtration.
-
The crude product is recrystallized from ethanol to yield colorless tiny crystals of 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine.[8]
Reactivity
The 1,3-oxazol-2-amine scaffold exhibits a rich reactivity profile:
-
N-Functionalization: The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation (e.g., Buchwald-Hartwig coupling) to introduce a wide range of substituents.[1]
-
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole.[1]
-
Ring Transformations: Under certain conditions, the oxazole ring can undergo ring-opening and rearrangement reactions.[1]
Applications in Drug Development
The 1,3-oxazol-2-amine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.
Antitubercular Activity
Derivatives of 1,3-oxazol-2-amine have demonstrated potent antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The ability to easily modify the amino group allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
A significant area of research is the development of 1,3-oxazol-2-amine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[9][10] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation.[9][10]
The FLT3 receptor is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[7] These pathways ultimately promote cell survival and proliferation.[7] 1,3-Oxazol-2-amine-based inhibitors can bind to the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[9][10] This leads to the inhibition of cancer cell growth and the induction of apoptosis.[9][10]
The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by 1,3-oxazol-2-amine derivatives.
Conclusion
1,3-Oxazol-2-amine is a versatile and highly valuable heterocyclic compound with a growing footprint in medicinal chemistry. Its favorable chemical properties, synthetic accessibility, and the biological activity of its derivatives make it a compelling scaffold for the development of new drugs. The continued exploration of its chemical space, particularly in the context of kinase inhibition and antimicrobial activity, promises to yield novel therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this important molecule.
References
- 1. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ijrpc.com [ijrpc.com]
- 7. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
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